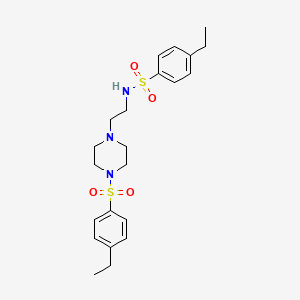

4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S2/c1-3-19-5-9-21(10-6-19)30(26,27)23-13-14-24-15-17-25(18-16-24)31(28,29)22-11-7-20(4-2)8-12-22/h5-12,23H,3-4,13-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBHWSMBNJYKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Piperazine Ring: This step involves the reaction of ethylamine with a suitable dihaloalkane to form the piperazine ring.

Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, under basic conditions.

Coupling Reaction: The sulfonylated piperazine is then coupled with a benzenesulfonamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary amines (R-NH2).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of benzenesulfonamides, including compounds similar to 4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide, possess notable anticancer properties. For instance, research has shown that certain sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. These compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating their strong inhibitory effects .

Case Study : A specific derivative was able to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to control groups . This suggests that such compounds could be developed into effective anticancer agents.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has also been extensively studied. The inhibition of carbonic anhydrases in bacteria disrupts their growth and survival mechanisms. Compounds similar to this compound have shown promising antibacterial and anti-biofilm activities .

Case Study : In vitro evaluations indicated that certain benzenesulfonamide derivatives exhibited significant antibacterial activity against common pathogens, making them candidates for further development as antibacterial agents .

Therapeutic Potential

Given their diverse biological activities, compounds like this compound hold promise for therapeutic applications in oncology and infectious diseases. Their multifunctional nature allows for the potential development of combination therapies that target multiple pathways involved in disease progression.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.

Benzenesulfonamide, N-ethyl-4-methyl-: Another sulfonamide derivative with a different substitution pattern.

Uniqueness

4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl groups may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Biological Activity

4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H32N2O4S2. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Ethylamine reacts with a dihaloalkane to create the piperazine structure.

- Sulfonylation : The piperazine is sulfonylated using a sulfonyl chloride derivative under basic conditions.

- Coupling Reaction : The sulfonylated piperazine is coupled with a benzenesulfonamide derivative to yield the final product.

These reactions are optimized in industrial settings to maximize yield and purity, focusing on reaction conditions such as temperature and pressure.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics natural substrates, leading to competitive inhibition of certain enzymes. Additionally, it may interact with cellular receptors, modulating signal transduction pathways that affect various cellular functions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including those resistant to traditional antibiotics.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer effects of sulfonamide derivatives. For example, compounds in this class have been shown to induce cytotoxicity in various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

- Cytotoxicity Assay : A study evaluating the cytotoxic effects of similar compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. These findings suggest that modifications in the piperazine moiety can enhance biological activity .

- Inhibition Studies : Another investigation focused on enzyme inhibition showed that related sulfonamide compounds could inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as carbonic anhydrases and histone deacetylases .

Data Tables

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Answer : Synthesis involves multi-step reactions, including sulfonylation of piperazine derivatives and coupling with benzenesulfonamide. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during sulfonyl chloride activation to prevent side reactions) .

- pH optimization (neutral to slightly basic conditions for nucleophilic substitution reactions) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the final product with >95% purity .

Q. How can the molecular structure and purity of this compound be confirmed?

- Answer :

- NMR spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., ethyl groups at 4-position, sulfonamide linkages) .

- Mass spectrometry (MS) : Confirm molecular weight (estimated ~460–480 g/mol based on analogs) via high-resolution MS (HRMS) .

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

Q. What are the primary physicochemical properties influencing its solubility and stability?

- Answer :

- LogP : Predicted ~3.5–4.0 (via computational tools like ChemAxon), indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro assays (tested up to 10 mM) .

- Stability : Store at –20°C under inert gas (argon) to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of ethyl and sulfonyl groups in biological activity?

- Answer :

- Analog synthesis : Replace ethyl groups with methyl, isopropyl, or halogen substituents to assess steric/electronic effects .

- Biological assays : Test analogs against targets like serotonin receptors (5-HT/5-HT) using radioligand binding assays (IC determination) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptor pockets .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?

- Answer :

- Standardize assay conditions : Use uniform buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for receptor studies) .

- Control for metabolite interference : Pre-treat compounds with liver microsomes to assess metabolic stability .

- Cross-validate with orthogonal assays : Compare radioligand binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. How can in vitro and in vivo pharmacokinetic (PK) profiles be systematically evaluated?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.